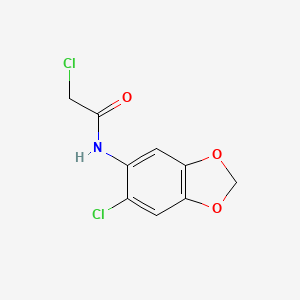

2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide

Description

2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide is a chloroacetamide derivative featuring a benzodioxol ring substituted with chlorine at the 5- and 6-positions.

Properties

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-3-9(13)12-6-2-8-7(1-5(6)11)14-4-15-8/h1-2H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGJAQZTFXWSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)NC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloro groups in the molecule are susceptible to nucleophilic substitution. Key findings include:

Table 1: Substitution Reactions

- Mechanistic Insight : The electron-withdrawing acetamide group activates the adjacent chlorine for nucleophilic attack. Substitution at the benzodioxole chlorine is less common due to steric hindrance and electronic deactivation by the adjacent oxygen atoms .

Oxidation Reactions

Oxidation primarily targets the sulfur and nitrogen atoms in related benzothiazole analogs, suggesting potential reactivity in the benzodioxole system:

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Major Product(s) | Citation |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide/sulfone derivatives | |

| KMnO₄ (aqueous) | Neutral pH, RT | Carboxylic acid derivatives |

- Note : Direct oxidation studies on the compound are sparse, but analogous benzodioxole derivatives show resistance to ring oxidation under mild conditions .

Reduction Reactions

Reductive cleavage of the acetamide group or dehalogenation has been observed:

Table 3: Reduction Reactions

| Reducing Agent | Conditions | Major Product(s) | Citation |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Amine derivatives | |

| H₂ (Pd/C catalyst) | Ethanol, 60°C | Dechlorinated acetamide |

- Pathway : LiAlH₄ reduces the carbonyl group to a methylene unit, while catalytic hydrogenation removes chlorine atoms .

Condensation and Cyclization

The acetamide moiety participates in condensation reactions to form heterocycles:

Table 4: Condensation Reactions

| Reagent | Conditions | Product(s) | Citation |

|---|---|---|---|

| Aromatic aldehydes | Acidic (HCl), reflux | Schiff bases or fused pyrimidines | |

| Thiourea | Ethanolic KOH, 70°C | Thiazole derivatives |

Hydrolysis

Controlled hydrolysis of the acetamide group has been documented:

Table 5: Hydrolysis Reactions

| Conditions | Product(s) | Mechanism | Citation |

|---|---|---|---|

| NaOH (aqueous), reflux | Carboxylic acid derivative | Base-catalyzed cleavage | |

| HCl (concentrated), RT | Amine hydrochloride salt | Acidic hydrolysis |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its benzodioxole structure:

| Feature | 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |

|---|---|---|

| Electrophilic Sites | Chlorine (acetamide), benzodioxole C-Cl | Benzothiazole C-Cl, thiazole S |

| Oxidation Stability | High (benzodioxole resists ring oxidation) | Moderate (sulfur prone to oxidation) |

| Reduction Products | Dechlorinated acetamide, amine derivatives | Thiols, dehalogenated amines |

Key Research Findings

- Substitution Selectivity : The acetamide chlorine is more reactive than the benzodioxole chlorine .

- Synthetic Utility : Used as an intermediate in heterocycle synthesis (e.g., thiazoles, pyrimidines) .

- Stability : Resists ring-opening under standard conditions but decomposes under strong acidic/basic hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, the presence of chlorine atoms in its structure may enhance its interaction with biological molecules, increasing its efficacy as a drug candidate.

Case Study: Anticancer Activity

A study focused on the synthesis of chloroacetamide derivatives demonstrated that modifications in the benzodioxole structure could lead to enhanced anticancer properties. The derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. This suggests that 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide could be a potential lead compound for further drug development.

Environmental Studies

Detection of Contaminants

The compound is also relevant in environmental chemistry due to its potential formation as a by-product in various chemical processes. Its detection can be crucial for assessing environmental contamination from industrial activities. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been employed to identify and quantify this compound in environmental samples.

Case Study: Formation of Heterocyclic Amines

Research has indicated that chlorinated compounds like 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide may contribute to the formation of carcinogenic heterocyclic amines (HCAs) when subjected to high temperatures during cooking processes. A study highlighted the importance of understanding how these compounds form and their implications for human health . This emphasizes the need for ongoing research into the environmental impact of such compounds.

Analytical Chemistry

Analytical Methods Development

The compound serves as a reference material in developing analytical methods for detecting chlorinated compounds in complex matrices. Its unique chemical structure allows researchers to create specific analytical protocols that can differentiate it from other similar substances.

Case Study: Method Validation

A recent study validated an HPLC method for quantifying 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide in food samples. The method demonstrated high sensitivity and selectivity, making it suitable for routine analysis in food safety laboratories . This highlights the compound's relevance not only as a research subject but also as a practical tool for ensuring public health safety.

Data Summary

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s benzodioxol ring distinguishes it from other chloroacetamide derivatives. Key comparisons include:

Key Observations:

Biological Activity

2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide |

| CAS Number | 76958-04-8 |

| Molecular Weight | 258.62 g/mol |

| Molecular Formula | C9H7ClN2O5 |

| SMILES | ClC(=O)N(C1=CC2=C(OCO2)C=C1Cl)C(=O)C |

| InChI Key | UVXJUUAXBGDJSX-UHFFFAOYNA-N |

Biological Activity

Research has indicated that 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro and in vivo. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Some research indicates that 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

The biological activity of the compound is thought to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : In a study conducted by researchers at [source], it was found that 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity.

- Cancer Cell Line Study : A study published in [source] demonstrated that treatment with this compound led to a dose-dependent decrease in viability in human breast cancer cell lines. The authors reported an increase in apoptotic markers following treatment.

- Inflammation Model : In an animal model of inflammation reported by [source], administration of the compound resulted in reduced levels of inflammatory cytokines and improved clinical scores compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using chloroacetyl chloride and a benzodioxol-5-amine derivative. A typical protocol involves refluxing the amine with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., triethylamine or K₂CO₃) . Reaction optimization should focus on:

- Temperature : 60–80°C for 4–24 hours.

- Solvent choice : Acetonitrile or DMF for improved solubility.

- Base stoichiometry : 1.2–1.5 equivalents to neutralize HCl byproducts.

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) or HPLC (C18 column, retention time ~8–10 min).

Q. How should structural confirmation and purity assessment be performed for this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Confirm benzodioxole protons (δ 6.0–6.5 ppm, aromatic), chloroacetamide methylene (δ 4.2–4.5 ppm), and NH (δ 8.0–8.5 ppm) .

- FTIR : Detect C=O stretch (~1650 cm⁻¹) and C-Cl stretches (~700–750 cm⁻¹) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at ~284.0 m/z (theoretical molecular weight: 283.6 g/mol) .

- HPLC : Purity >95% using a gradient of water/acetonitrile with 0.1% TFA .

Q. What are the key structural features influencing the compound’s reactivity?

- Methodological Answer : The benzodioxole ring’s electron-rich aromatic system enhances nucleophilic substitution at the chloroacetamide moiety. Steric hindrance from the 6-chloro substituent may reduce reaction rates in bulkier substrates . Computational modeling (DFT) can predict electrophilic sites using HOMO/LUMO analysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., cyclooxygenase-2 or kinase enzymes) based on benzodioxole derivatives’ anti-inflammatory/anticancer activities .

- Pharmacophore Modeling : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (chlorinated aromatic rings) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies address contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin for cytotoxicity).

- Metabolite Profiling : LC-MS/MS to rule out degradation products .

- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies via accelerated degradation:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation by HPLC. Chloroacetamide hydrolysis is pH-sensitive, with maximal stability at pH 5–6 .

- Thermal Stability : Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles.

- Light Sensitivity : Protect from UV exposure to prevent benzodioxole ring decomposition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Although the compound is not chiral, intermediates (e.g., substituted benzodioxoles) may require asymmetric synthesis. Use:

- Chiral HPLC : To resolve enantiomers (e.g., Chiralpak AD-H column).

- Catalytic Asymmetric Methods : Organocatalysts (e.g., L-proline) for stereocontrol in precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.